molecular formula C9H11FN6O3 B13058987 (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL

(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL

Cat. No.: B13058987
M. Wt: 270.22 g/mol
InChI Key: RZZRFTXSQKWXHN-AYQXTPAHSA-N
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Description

(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine moiety, a fluorine atom, and multiple hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL involves several steps, including the formation of the triazolopyrimidine ring and the introduction of the fluorine atom. The synthetic route typically starts with the preparation of the triazolopyrimidine precursor, followed by fluorination and subsequent functionalization to introduce the hydroxyl groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazolopyrimidine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The fluorine atom and hydroxyl groups contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL stands out due to its unique combination of functional groups. Similar compounds include:

    (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-chloro-2-(hydroxymethyl)tetrahydrofuran-3-OL: Differing by the presence of a chlorine atom instead of fluorine.

    (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-methyl-2-(hydroxymethyl)tetrahydrofuran-3-OL: Differing by the presence of a methyl group instead of fluorine.

Properties

Molecular Formula

C9H11FN6O3

Molecular Weight

270.22 g/mol

IUPAC Name

(2R,3R,4S,5R)-5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C9H11FN6O3/c10-4-6(18)3(1-17)19-9(4)16-8-5(14-15-16)7(11)12-2-13-8/h2-4,6,9,17-18H,1H2,(H2,11,12,13)/t3-,4+,6-,9-/m1/s1

InChI Key

RZZRFTXSQKWXHN-AYQXTPAHSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N

Canonical SMILES

C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)F)N

Origin of Product

United States

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